molecular formula C14H11FO2 B1300270 3-[(2-Fluorobenzyl)oxy]benzaldehyde CAS No. 423724-45-2

3-[(2-Fluorobenzyl)oxy]benzaldehyde

Cat. No. B1300270
M. Wt: 230.23 g/mol
InChI Key: LTELQZWKXZXVDU-UHFFFAOYSA-N
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Description

The compound "3-[(2-Fluorobenzyl)oxy]benzaldehyde" is not directly mentioned in the provided papers. However, the papers do discuss various benzaldehyde derivatives and their chemical properties and reactions, which can provide insights into the behavior of similar compounds. For instance, the synthesis of fluorogenic reagents for the detection of primary amines using benzaldehyde derivatives is discussed . Additionally, the oxidation of a substrate analog by Pseudomonas fluorescens involving a benzaldehyde derivative is described . The use of benzaldehyde derivatives in the synthesis of 3,1-benzoxazines through grinding-induced reactions is also reported .

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various methods. For example, the FeCl3-catalyzed alkyne-aldehyde metathesis reaction is an efficient method to synthesize structurally diverse oxepines, which are closely related to benzaldehyde derivatives . The reaction conditions are mild and exhibit high regio- and chemoselectivity. Similarly, the synthesis of fluorogenic reagents for chromatographic analysis involves the reaction of benzaldehyde derivatives with primary amines .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex and diverse. The papers describe the formation of highly fluorescent isoindole derivatives from reactions involving benzaldehyde derivatives . Additionally, the formation of 3,1-benzoxazines from benzaldehyde derivatives indicates the potential for cyclic structures and heterocycles within the molecular framework .

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions. They can react with primary amines to form fluorescent derivatives for sensitive detection . They also undergo oxidation reactions, as seen with the oxidation of 2,3-dihydroxybenzoate by Pseudomonas fluorescens . Furthermore, the reaction of fluorine-containing 3-oxo esters with aldehydes, including benzaldehyde, can lead to the formation of complex fluorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be inferred from their reactions and synthesis. The high fluorescence of the isoindole derivatives suggests that benzaldehyde derivatives can be designed to have specific optical properties . The sensitivity of detection methods using these derivatives indicates that they have significant analytical applications . The ability to form stable heterocyclic compounds like 3,1-benzoxazines also points to their potential utility in various chemical syntheses .

Scientific Research Applications

1. Synthesis of Spirocyclic Sigma1 Receptor Ligands

3H-spiro[[2]benzofuran-1,4'-piperidines], synthesized using a lithiated benzaldehyde derivative like 3-[(2-Fluorobenzyl)oxy]benzaldehyde, show significant potential in medicinal chemistry. They exhibit subnanomolar sigma(1) affinity and high selectivity against the sigma(2) subtype. These compounds could be used in PET radiotracers for brain imaging or drug development (Maestrup et al., 2009).

2. N-Heterocyclic Carbene-Catalyzed Nucleophilic Aroylation

The catalytic process involving N-heterocyclic carbenes (NHCs) can replace fluoro groups in compounds like 3-[(2-Fluorobenzyl)oxy]benzaldehyde with aroyl groups derived from aromatic aldehydes. This method allows for the synthesis of polysubstituted benzophenones, potentially useful in various organic synthesis and pharmaceutical applications (Suzuki et al., 2008).

3. Ruthenium-Mediated Dehydration of Benzaldehyde Oxime

The reaction of RuBr3·xH2O with benzaldehyde oxime, possibly including derivatives like 3-[(2-Fluorobenzyl)oxy]benzaldehyde, results in metal-assisted dehydration. This process is significant for understanding the complex reactions involving ruthenium and its potential applications in catalysis and organic synthesis (Kukushkin et al., 1997).

4. Reactions of Fluoro-Containing 3-Oxo Esters with Aldehydes

The reaction of fluoroalkyl-containing 3-oxo esters with aldehydes, including benzaldehyde derivatives, can form various fluoroacyl-esters or tetrahydropyranes. These reactions are essential for the development of new organic compounds with potential applications in pharmaceuticals and material science (Pryadeina et al., 2002).

properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTELQZWKXZXVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorobenzyl)oxy]benzaldehyde

Synthesis routes and methods

Procedure details

0.5 M solution of 1-bromomethyl-2-fluoro-benzene (1.50 g, 8.0 mmol) in DMF was added dropwise to a suspension of 3-hydroxy-benzaldehyde (0.89 g, 7.3 mmol), K2CO3 (1.51 g, 11 mmol) and KI (0.12 g, 0.73 mmol) in 100 ml DMF. The reaction mixture was stirred at 90° C. overnight. After cooling to room temperature, the solid residue was filtered off and the solvent was evaporated under vacuum. The residue was dissolved in ethyl acetate, the organic layer washed twice with 1M NaOH, dried over Na2SO4 and evaporated to dryness. The residue was purified on silica gel, obtaining 167 mg of the title compound (quantitative yield).
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